An In-Depth Technical Guide to the Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline
An In-Depth Technical Guide to the Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline
This technical guide provides a comprehensive overview of the synthetic protocols for the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both liquid-phase and solid-phase synthesis strategies, presenting key experimental procedures, quantitative data from related syntheses, and visual workflows to elucidate the synthetic pathways.
Introduction
N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a protected tripeptide with potential applications in medicinal chemistry and as a substrate in protease assays. The benzoyl group at the N-terminus provides hydrophobicity and can influence the peptide's interaction with biological targets. The synthesis of this tripeptide can be approached through two primary methods: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Each methodology offers distinct advantages and challenges, which will be discussed in the subsequent sections.
Synthesis Strategies
The synthesis of Bz-Phe-Ala-Pro involves the sequential coupling of the constituent amino acids: N-Benzoyl-L-phenylalanine, L-alanine, and L-proline. The key challenge in peptide synthesis is the formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions. This is achieved through the use of protecting groups and coupling reagents.
2.1. Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase synthesis involves carrying out the reactions in a homogenous solution. This traditional method is often used for the synthesis of shorter peptides and allows for easy purification and characterization of intermediates at each step.[1] A plausible LPPS route for Bz-Phe-Ala-Pro is a stepwise C-to-N terminal synthesis.
2.2. Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids.[2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing of the resin.[2][3] The Fmoc/tBu strategy is a widely used approach in SPPS.[4]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of Bz-Phe-Ala-Pro via both liquid-phase and solid-phase methods.
3.1. Preparation of N-Benzoyl-L-phenylalanine
The synthesis begins with the N-benzoylation of L-phenylalanine.
Protocol 1: N-Benzoylation of L-phenylalanine
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Materials: L-phenylalanine, Benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of 2N NaOH.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise while vigorously stirring and maintaining the pH between 9-10 by the simultaneous addition of 4N NaOH.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-phenylalanine.
-
3.2. Liquid-Phase Synthesis of Bz-Phe-Ala-Pro
This strategy involves the stepwise coupling of the amino acids in solution.
Protocol 2: Esterification of L-Alanine
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Materials: L-Alanine, Thionyl chloride (SOCl₂), Methanol (MeOH).
-
Procedure:
-
Suspend L-alanine in methanol at 0°C.
-
Add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.
-
Protocol 3: Coupling of N-Benzoyl-L-phenylalanine and L-Alanine Methyl Ester
-
Materials: N-Benzoyl-L-phenylalanine, L-Alanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Benzoyl-L-phenylalanine and HOBt in CH₂Cl₂.
-
Cool the solution to 0°C.
-
Add DCC to the solution and stir for 30 minutes at 0°C.
-
In a separate flask, suspend L-alanine methyl ester hydrochloride in CH₂Cl₂ and add TEA to neutralize the hydrochloride salt.
-
Add the neutralized L-alanine methyl ester solution to the activated N-Benzoyl-L-phenylalanine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Bz-Phe-Ala-OMe.
-
Purify the dipeptide ester by column chromatography.
-
Protocol 4: Saponification of Bz-Phe-Ala-OMe
-
Materials: Bz-Phe-Ala-OMe, Lithium hydroxide (LiOH), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve Bz-Phe-Ala-OMe in a mixture of methanol and water.
-
Add an aqueous solution of LiOH and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1N HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and evaporate the solvent to obtain Bz-Phe-Ala-OH.
-
Protocol 5: Coupling of Bz-Phe-Ala-OH and L-Proline Methyl Ester
-
This step is analogous to Protocol 3, using Bz-Phe-Ala-OH and L-proline methyl ester hydrochloride as the starting materials.
Protocol 6: Final Saponification
-
This final deprotection step is analogous to Protocol 4, using Bz-Phe-Ala-Pro-OMe as the starting material to yield the final product, Bz-Phe-Ala-Pro.
3.3. Solid-Phase Synthesis of Bz-Phe-Ala-Pro
This modern approach offers a more streamlined workflow.[5]
Protocol 7: SPPS of Bz-Phe-Ala-Pro
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Materials: Fmoc-Pro-Wang resin, Piperidine in DMF (20%), Fmoc-Ala-OH, HBTU, HOBt, DIPEA in DMF, N-Benzoyl-L-phenylalanine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Procedure:
-
Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from proline. Wash the resin thoroughly with DMF and DCM.
-
Alanine Coupling:
-
Pre-activate a solution of Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled alanine.
-
N-Benzoyl-Phenylalanine Coupling:
-
Pre-activate a solution of N-Benzoyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake overnight.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]
-
Purification: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Quantitative Data
Table 1: Synthesis of N-Benzoyl Amino Acids
| Compound | Starting Amino Acid | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoyl-L-phenylalanine | L-phenylalanine | Benzoic anhydride, Acetic acid | 47 | [6] |
| N-Benzoyl-L-valine | L-valine | Benzoic anhydride, Acetic acid | 70 |[6] |
Table 2: Dipeptide Coupling Reactions
| Dipeptide | Coupling Method | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Boc-Phe-Phe-Bz | Liquid-phase | DCC, HOBt | 68 | [2] |
| Cbz-Phe-Leu | Liquid-phase (reversed micelles) | DCC | ~57 |[7] |
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the liquid-phase and solid-phase synthesis protocols.
5.1. Liquid-Phase Synthesis Workflow
Caption: Liquid-phase synthesis workflow for Bz-Phe-Ala-Pro.
5.2. Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis workflow for Bz-Phe-Ala-Pro.
Conclusion
The synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline can be effectively achieved through both liquid-phase and solid-phase methodologies. The choice of method will depend on the desired scale, available equipment, and the need for intermediate characterization. Liquid-phase synthesis offers flexibility and is well-suited for smaller scales where purification of intermediates is desired. Solid-phase synthesis provides a more automated and high-throughput approach, ideal for the rapid synthesis of peptide libraries and longer sequences. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this target tripeptide.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
